![molecular formula C19H25N3O B2458524 4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole CAS No. 2418717-02-7](/img/structure/B2458524.png)
4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole is a chemical compound that has been studied for its potential applications in scientific research. The compound is a pyrazole-based molecule that has been shown to have unique properties that make it useful in various applications.
作用機序
The mechanism of action of 4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole is not fully understood. However, it is believed that the compound works by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to inhibit the activity of enzymes that are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole have been studied extensively. The compound has been shown to have cytotoxic effects on cancer cells, as well as neuroprotective effects. Additionally, the compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole in lab experiments is its unique properties. The compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, the compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of Alzheimer's disease. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires skilled chemists to achieve the desired result.
将来の方向性
There are many future directions for the study of 4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole. One potential direction is the further study of its cytotoxic effects on cancer cells, with the goal of developing new cancer treatments. Additionally, the compound could be studied further for its potential use in the treatment of Alzheimer's disease, with the goal of developing new neuroprotective therapies. Finally, the complex synthesis method of this compound could be further optimized to make it more accessible to researchers.
Conclusion
In conclusion, 4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole is a unique chemical compound that has been studied extensively for its potential applications in scientific research. The compound has been shown to have cytotoxic effects on cancer cells, as well as neuroprotective effects, making it a potential candidate for the treatment of cancer and Alzheimer's disease. While the compound's complex synthesis method presents a challenge, its unique properties make it a promising candidate for further study and development.
合成法
The synthesis of 4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole can be achieved through a series of chemical reactions. The first step involves the reaction of 3-cyclopentylphenol with epichlorohydrin to form glycidyl ether. The glycidyl ether is then reacted with 2-(aziridin-1-yl)methyl-4-methylpyrazole to form the final product. The synthesis of this compound is complex and requires skilled chemists to achieve the desired result.
科学的研究の応用
The unique properties of 4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole make it useful in various scientific research applications. One of the most promising applications is in the field of cancer research. The compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, the compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
特性
IUPAC Name |
4-[[2-[(3-cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-21-11-15(10-20-21)12-22-13-18(22)14-23-19-8-4-7-17(9-19)16-5-2-3-6-16/h4,7-11,16,18H,2-3,5-6,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFONCHHKKFWWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC2COC3=CC=CC(=C3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

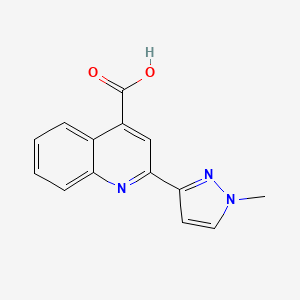
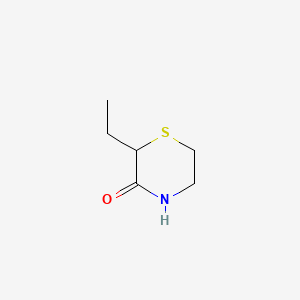
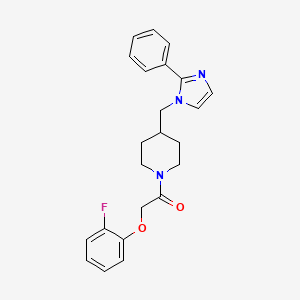
![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2458446.png)
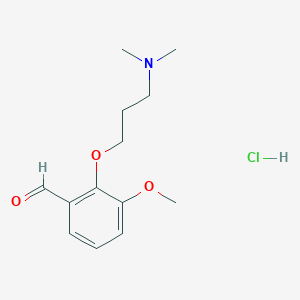
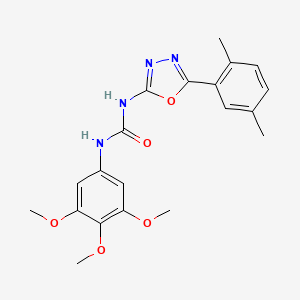
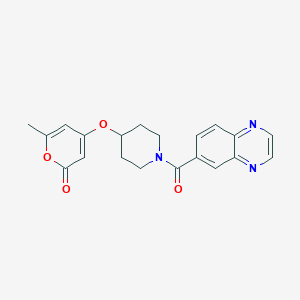
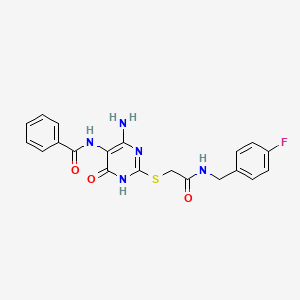
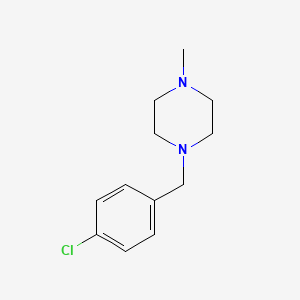

![5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2458458.png)
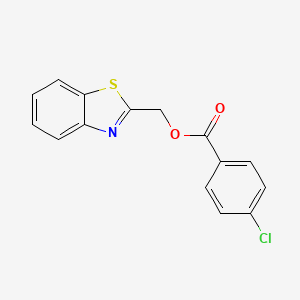
![4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2458463.png)
![4-{3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}-1-(2-thienylsulfonyl)piperidine](/img/structure/B2458464.png)